![molecular formula C21H28N4O2 B14954790 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B14954790.png)
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The starting materials often include 1-ethyl-3,5-dimethyl-1H-pyrazole and 5-methoxy-1H-indole. The synthetic route may involve:
Formation of the pyrazole intermediate: This can be achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling with the indole derivative: The pyrazole intermediate is then coupled with 5-methoxy-1H-indole through a series of reactions, including amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3,5-dimethyl-1H-pyrazole
- 5-methoxy-1H-indole
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to the combination of pyrazole and indole moieties in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H20N4O
- Molecular Weight : 284.35 g/mol
- SMILES Notation : CC(C)N1C(=N)C(=C(C=N1)C)C(C)C(=O)NCC2=C(C=CC=N2)OC
Synthesis
The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. Recent advancements in synthetic methodologies have allowed for the efficient production of such compounds with varying substituents that can significantly influence their biological activity .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound demonstrated promising results in vitro, with IC50 values comparable to standard anti-inflammatory agents like diclofenac .
Analgesic Activity
In addition to anti-inflammatory effects, this compound has been evaluated for its analgesic properties. Studies using animal models indicated a reduction in pain responses comparable to established analgesics. The mechanism appears to involve modulation of pain pathways through inhibition of specific receptors .
Antioxidant Activity
Antioxidant assays have shown that pyrazole derivatives can scavenge free radicals effectively. The ability to reduce oxidative stress is crucial for preventing various diseases, including cancer and neurodegenerative disorders. This suggests that the compound may have protective effects against oxidative damage .
Case Studies
A recent study explored the pharmacological profile of various pyrazole derivatives, including the one in focus. The research highlighted its efficacy in reducing inflammation and pain in preclinical models, supporting its potential as a therapeutic agent in inflammatory diseases .
Properties
Molecular Formula |
C21H28N4O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H28N4O2/c1-5-25-15(3)18(14(2)24-25)7-9-21(26)22-11-10-16-13-23-20-8-6-17(27-4)12-19(16)20/h6,8,12-13,23H,5,7,9-11H2,1-4H3,(H,22,26) |
InChI Key |
VZYIRJFULSQUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.